{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol
Description
{6a-Methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol (CAS: 1823510-14-0) is a bicyclic furan derivative with a methoxy group at the 6a-position and a hydroxymethyl substituent at the 3a-position. Its molecular formula is C₈H₁₂O₂ (molecular weight: 124.18 g/mol) . The compound is listed by two suppliers, indicating its niche utility in organic synthesis or medicinal chemistry research .
Properties
IUPAC Name |
(6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-9-4-2-3-8(9,7-10)5-6-12-9/h10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXLYWXIIMCUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC1(CCO2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclopentane derivative with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the bicyclic cyclopenta[b]furan core but differ in substituents and functional groups, leading to distinct physicochemical and application profiles:
Key Differences and Implications
Functional Group Impact
- Methoxy vs. Methoxyethoxy : The compound in features a 2-methoxyethoxy chain instead of a simple methoxy group. This increases hydrophilicity and molecular weight (230.30 g/mol vs. 124.18 g/mol for the target compound) but complicates synthesis, as reflected in its discontinued status .
- Hydroxymethyl vs. Carboxylic Acid: The carboxylic acid derivative (CAS 2126178-48-9) is more polar and acidic compared to the hydroxymethyl group in the target compound, likely limiting its use in non-polar reaction environments .
- Amine Hydrochloride Salt : The rac-methanamine hydrochloride () replaces the hydroxymethyl group with an amine, enhancing solubility in aqueous systems due to ionic character. Its higher molecular weight (177.67 g/mol) and chlorine content also alter reactivity .
Stereochemical Considerations
- The rac-amine hydrochloride () is explicitly labeled with (3aR,6aR) stereochemistry, highlighting the importance of chirality in biological activity or asymmetric synthesis. The target compound’s stereochemical details are unspecified in the evidence, which may affect its applicability in enantioselective reactions .
Research and Application Notes
- Synthetic Utility : The target compound’s methoxy and hydroxymethyl groups make it a candidate for derivatization (e.g., etherification or esterification) to produce analogs with tailored solubility or reactivity .
- Supply Chain Constraints : Researchers should verify availability, as some analogs (e.g., CAS 2126178-48-9) are discontinued, and others (e.g., CAS 1780105-03-4) face stock shortages .
Biological Activity
{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol is a synthetic organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. This compound is notable for its potential biological activities, including neurotrophic effects and interactions with various molecular targets. This article explores the biological activity of this compound, supported by relevant studies, case analyses, and comparative data.
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Refluxing cyclopentane derivatives with methanol in the presence of strong acid catalysts.
- Industrial production may utilize continuous flow reactors to enhance yield and purity through advanced purification techniques such as distillation and crystallization.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors that modulate biological pathways. The compound may influence neurotrophic factors, potentially enhancing neuronal growth and survival .
Neurotrophic Effects
Research indicates that compounds similar to this compound exhibit significant neurotrophic activities. For instance, studies on related sesquiterpenes have shown enhanced neurite outgrowth in cultured rat cortical neurons, suggesting a potential role in neuroprotection and regeneration .
Antimicrobial Properties
The antibacterial activity of compounds in the same structural family has been documented. For example, extracts containing similar cyclopentane derivatives demonstrated marked antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 31.25 mg/mL against various bacterial strains . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial properties.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Cyclopentane derivative | Potential neurotrophic activity |
| {6a-methoxy-hexahydro-2H-cyclopenta[b]furan} | Cyclopentane without methanol | Limited biological data available |
| {6a-methoxy-(phenyl)methanol} | Similar structure with phenyl | Antimicrobial properties reported |
This table illustrates that while this compound shares a common structural framework with other compounds, its specific functional groups may confer unique biological activities.
Case Studies
- Neurotrophic Activity Study : In a study assessing the neurotrophic effects of related compounds on rat cortical neurons, treatment with sesquiterpene analogs led to significant increases in neurite outgrowth compared to controls. This suggests that this compound may similarly promote neuronal health .
- Antimicrobial Efficacy : A comparative study of hexahydrocyclopenta derivatives indicated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While direct studies on this compound are lacking, its structural characteristics imply potential efficacy in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
